

An In-depth Guide to the Absolute Configuration of Chaetoglobosin Vb

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Compound of Interest

Compound Name: *Chaetoglobosin Vb*

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This technical guide provides a detailed overview of the methodologies and data used to determine the absolute configuration of **Chaetoglobosin Vb**, a cytochalasan alkaloid isolated from the endophytic fungus *Chaetomium globosum*. Understanding the precise three-dimensional arrangement of atoms is critical for elucidating its structure-activity relationships and potential therapeutic applications.

Introduction to Chaetoglobosin Vb

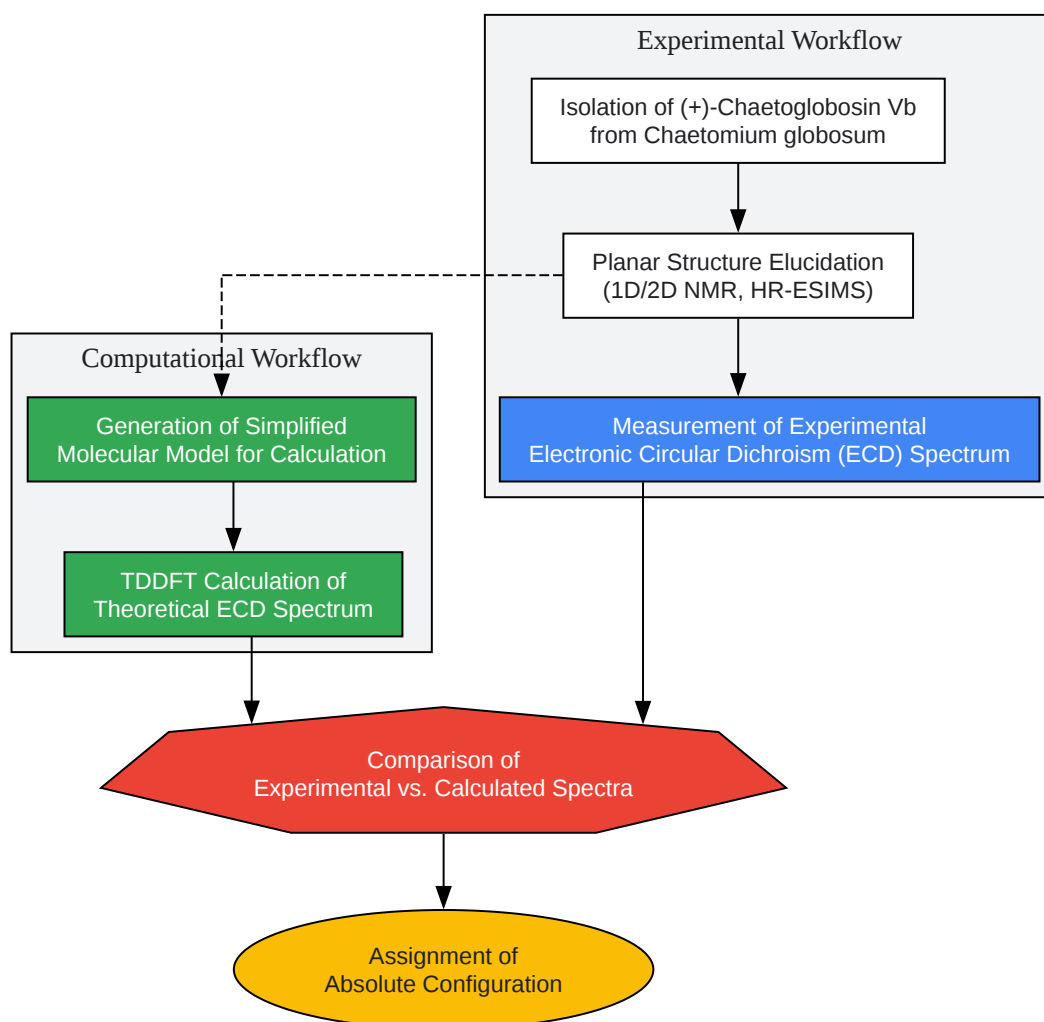
Chaetoglobosin Vb is a member of the chaetoglobosin family, a large class of fungal secondary metabolites belonging to the cytochalasan alkaloids.^{[1][2]} These molecules are characterized by a complex architecture featuring a perhydroisoindolone moiety fused to a macrocyclic ring, with a distinctive 10-(indol-3-yl) group.^{[1][2]} **Chaetoglobosin Vb** was first isolated from an endophytic fungus, *Chaetomium globosum*, associated with the leaves of the Ginkgo biloba tree.^[3] The determination of its absolute configuration was crucial for distinguishing it from other stereoisomers and for understanding its biological function.

Strategy for Stereochemical Assignment

The elucidation of **Chaetoglobosin Vb**'s planar structure was accomplished using standard spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.^[3] However, determining the absolute configuration of such a complex, polycyclic molecule required a more advanced approach.

The definitive assignment was achieved through a powerful combination of experimental Electronic Circular Dichroism (CD) spectroscopy and quantum chemical calculations using Time-Dependent Density Functional Theory (TDDFT).[3] This chiroptical method is particularly valuable for complex natural products that may be difficult to crystallize for X-ray analysis. The strategy involves comparing the experimentally measured CD spectrum of the natural product with the theoretically predicted spectrum for a known stereoisomer. A match between the experimental and calculated spectra provides strong evidence for the absolute configuration.[3][4][5]

This assignment was further supported by the chemical correlation between **Chaetoglobosin Vb** and related known compounds, Chaetoglobosin V and Chaetoglobosin G, through a biomimetic transformation.[3]



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Workflow for the determination of absolute configuration.

Quantitative Data Summary

The structural and chiroptical properties of **Chaetoglobosin Vb** were characterized by various analytical techniques. The key quantitative data are summarized below.

Property	Value / Observation	Technique
Molecular Formula	C ₃₂ H ₃₆ N ₂ O ₅	High-Resolution Mass Spectrometry (HRMS)
Exact Mass	Value not publicly available in searched abstracts.	HRMS
Optical Rotation	Optically active, dextrorotatory (+). Specific value not publicly available in searched abstracts.	Polarimetry
ECD Cotton Effects	The experimental CD spectrum was compared with the calculated spectrum for the final assignment.[3]	Electronic Circular Dichroism
¹ H and ¹³ C NMR	Data consistent with a chaetoglobosin-type structure. [3] Specific shifts not available in abstracts.	NMR Spectroscopy

Experimental Protocols

The determination of the absolute configuration of **Chaetoglobosin Vb** relied on the following key experimental and computational procedures.

Fungal Culture and Isolation

- Organism: The endophytic fungus *Chaetomium globosum* was isolated from the leaves of a *Ginkgo biloba* tree.[3]

- **Cultivation:** The fungus was cultivated on a solid medium (e.g., potato dextrose agar or rice medium) at approximately 25-28°C for several weeks to allow for the production of secondary metabolites.
- **Extraction:** The fermented solid culture was extracted exhaustively with an organic solvent, typically ethyl acetate, to partition the metabolites from the culture medium.[3]
- **Purification:** The crude ethyl acetate extract was subjected to multiple steps of column chromatography. This process typically involves a combination of normal-phase (silica gel) and reverse-phase (e.g., ODS, C18) chromatography, followed by final purification using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Chaetoglobosin Vb**. [6][7]

Spectroscopic and Chiroptical Analysis

- **NMR Spectroscopy:** ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a high-field spectrometer (e.g., 600 MHz) using a deuterated solvent such as chloroform- d (CDCl_3) or methanol- d_4 (CD_3OD). [6] These spectra were used to determine the planar structure and relative stereochemistry.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HR-ESIMS) was used to determine the elemental composition and exact mass of the molecule. [6][8]
- **Electronic Circular Dichroism (ECD):** The experimental ECD spectrum was recorded on a dedicated CD spectrometer. [6][7] The purified compound was dissolved in a suitable spectroscopic-grade solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 0.1-0.2 mg/mL). The spectrum was measured over a wavelength range of approximately 200-400 nm. [6]

Computational Methodology (TDDFT-ECD)

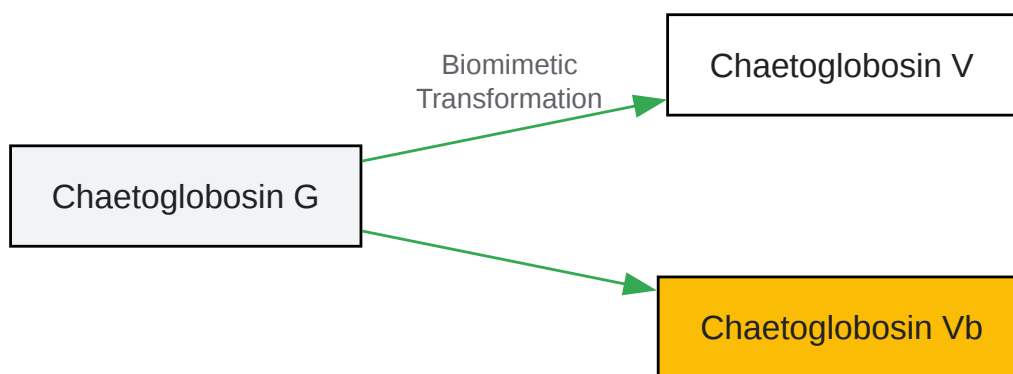
- **Conformational Search:** A thorough conformational analysis of a model structure of **Chaetoglobosin Vb** was performed using molecular mechanics methods to identify all low-energy conformers.
- **Geometry Optimization:** The geometries of the identified stable conformers were then optimized at a higher level of theory, typically using Density Functional Theory (DFT), for

example, with the B3LYP functional and a basis set like 6-31G(d).

- **TDDFT Calculation:** The ECD spectra for each optimized conformer were calculated using Time-Dependent DFT (TDDFT). This step predicts the excitation energies and rotational strengths of the electronic transitions.
- **Spectrum Simulation:** The final theoretical ECD spectrum was obtained by averaging the spectra of all significant conformers, weighted according to their Boltzmann population distribution at room temperature. The calculated transitions are typically convoluted with a Gaussian function to simulate the experimental band shape.^[9]
- **Comparison:** The resulting calculated ECD spectrum was then visually and quantitatively compared with the experimental spectrum. A good agreement in the signs and relative intensities of the Cotton effects confirmed the assigned absolute configuration.^[3]

Supporting Chemical Correlation

To further solidify the stereochemical assignment, a biomimetic transformation was performed. Chaetoglobosin G, a known related compound, was converted under mild conditions into both Chaetoglobosin V and **Chaetoglobosin Vb**.^[3] This chemical correlation demonstrated that these compounds share a common biosynthetic origin and, by extension, the same absolute configuration at their conserved chiral centers.



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Biomimetic correlation of related chaetoglobosins.

Conclusion

The absolute configuration of **Chaetoglobosin Vb** was unequivocally established through the synergistic application of experimental ECD spectroscopy and theoretical TDDFT calculations. [3] This state-of-the-art chiroptical approach, supported by traditional spectroscopic analysis and chemical correlation, provides a reliable framework for determining the stereochemistry of complex natural products. The established configuration is fundamental for future research into the biological activities of **Chaetoglobosin Vb** and for guiding synthetic and medicinal chemistry efforts.

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